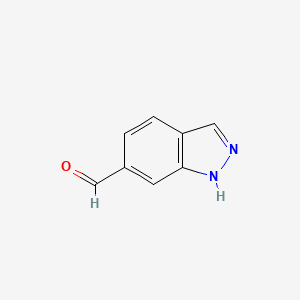

1H-indazole-6-carbaldehyde

描述

Significance of the Indazole Heterocyclic System in Chemical Sciences

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. researchgate.netnih.gov Its structural resemblance to purine (B94841) and indole (B1671886) allows it to act as a bioisostere, interacting with a wide array of biological targets. rsc.org This has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. longdom.orgresearchgate.net

The therapeutic relevance of the indazole core is underscored by its presence in several marketed drugs. For instance, Axitinib is a potent kinase inhibitor used in cancer therapy, and Benzydamine is utilized as a non-steroidal anti-inflammatory drug. researchgate.net The ability of the indazole structure to engage in strong hydrogen bonding within the hydrophobic pockets of proteins contributes to its success as a pharmacophore. researchgate.netrsc.org The ongoing exploration of indazole derivatives in clinical trials for various diseases further highlights the enduring significance of this heterocyclic system in drug discovery. nih.gov

Strategic Position of the Carbaldehyde Moiety at C6 in Indazole Derivatives

The substitution pattern on the indazole ring plays a critical role in determining the biological activity and physicochemical properties of its derivatives. longdom.org The placement of a carbaldehyde group at the C6 position of the 1H-indazole core is a strategic choice for several reasons. In structure-activity relationship (SAR) studies of various therapeutic agents, substitution at the C6 position has been shown to be preferable over other positions on the benzene ring for optimizing potency and selectivity. acs.org For example, in the development of certain bacterial gyrase B inhibitors, modification at the C6 position was a key design strategy to foster interactions with specific amino acid residues within the enzyme's active site. nih.gov

The carbaldehyde moiety at C6 is a versatile synthetic handle, providing a reactive site for a multitude of chemical transformations. rsc.org This aldehyde group can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or participate in condensation and cyclization reactions to build more complex molecular architectures. tandfonline.com This synthetic flexibility allows chemists to introduce a wide variety of functional groups and scaffolds at this position, enabling the fine-tuning of a molecule's properties to enhance its interaction with biological targets. longdom.org For instance, 1H-indazole-6-carbaldehyde serves as a crucial starting material for the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, where the C6 position acts as a key anchoring point for the rest of the molecule. nih.govhanyang.ac.kr

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is typically a white to brown powder with a melting point in the range of 180-185 °C. chemicalbook.comavantorsciences.com Its chemical properties are defined by the reactive aldehyde group and the aromatic indazole core.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₆N₂O | chemicalbook.comscbt.com |

| Molecular Weight | 146.15 g/mol | chemicalbook.comscbt.com |

| Appearance | White to yellow to brown powder | chemicalbook.comavantorsciences.com |

| Melting Point | 180-185 °C | chemicalbook.comavantorsciences.com |

| CAS Number | 669050-69-5 | chemicalbook.comfluorochem.co.uk |

| InChI Key | JTWYTTXTJFDYAG-UHFFFAOYSA-N | fluorochem.co.uk |

Synthesis of this compound

A common and effective synthetic route to this compound begins with the commercially available methyl 1H-indazole-6-carboxylate. tandfonline.comnih.gov The synthesis involves a multi-step process that includes protection of the indazole nitrogen, reduction of the ester, and subsequent oxidation to the desired aldehyde.

A representative synthesis is as follows: tandfonline.comnih.gov

Protection: The nitrogen of the indazole ring in methyl 1H-indazole-6-carboxylate is first protected, for example, with a tetrahydropyranyl (THP) group using 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions. This step prevents unwanted side reactions in subsequent steps. tandfonline.com

Reduction: The methyl ester group of the protected indazole is then reduced to a primary alcohol. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). tandfonline.com

Oxidation: The final step is the oxidation of the primary alcohol to the carbaldehyde. A mild oxidizing agent such as Dess-Martin periodinane is employed to ensure the selective conversion to the aldehyde without over-oxidation to the carboxylic acid. tandfonline.com

This synthetic pathway provides a reliable method for accessing this compound, which can then be utilized in further synthetic endeavors. tandfonline.comnih.gov

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of this compound is its use as a pivotal intermediate in the synthesis of kinase inhibitors for cancer therapy. rsc.org Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Detailed Research Findings

Recent research has demonstrated the utility of this compound in constructing potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.govhanyang.ac.kr Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. nih.gov

In one study, this compound (after N-protection) was reacted with 4-nitrobenzene-1,2-diamine in the presence of ammonium (B1175870) chloride to construct a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core structure. nih.govhanyang.ac.kr The aldehyde group of the indazole is crucial for this condensation reaction, forming the central benzimidazole (B57391) ring system. Subsequent modifications to this core structure, guided by the initial linkage through the C6 position, led to the development of highly potent and selective FLT3 inhibitors with activity against drug-resistant mutants. nih.gov The initial connection at the C6 position of the indazole ring provides the foundational framework upon which the rest of the inhibitor is built, highlighting the strategic importance of this specific isomer in designing targeted therapeutics. nih.govhanyang.ac.kr

Structure

3D Structure

属性

IUPAC Name |

1H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWYTTXTJFDYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669050-69-5 | |

| Record name | 1H-indazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indazole 6 Carbaldehyde and Its Derivatives

Direct Synthetic Routes to 1H-Indazole-6-carbaldehyde

Direct synthetic strategies for this compound involve the introduction or formation of the aldehyde group at the C6 position in the final steps of the synthesis or building the ring system from a precursor already containing the aldehyde moiety.

Oxidative Approaches to the C6-Carbaldehyde

A common and effective strategy for installing an aldehyde group on an aromatic ring is the oxidation of a precursor functional group, most commonly a methyl or hydroxymethyl group. For the synthesis of this compound, this would involve the preparation of 6-methyl-1H-indazole followed by its selective oxidation. While specific literature detailing this exact transformation is sparse, the methodology is well-established for various aromatic and heteroaromatic systems.

The precursor, 6-methyl-1H-indazole, can be synthesized through classical methods such as the diazotization of 4-methyl-2-aminotoluene. Once obtained, several oxidizing agents could be employed for the conversion to the desired aldehyde.

Table 1: Potential Oxidizing Agents for the Conversion of 6-methyl-1H-indazole

| Oxidizing Agent | Typical Conditions | Comments |

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane, Chloroform), Reflux | Commonly used for oxidizing benzylic alcohols; may require prior conversion of the methyl group to a hydroxymethyl group. |

| Selenium Dioxide (SeO₂) | Dioxane/Water, Reflux | A classic reagent for the oxidation of benzylic methyl groups directly to aldehydes. Careful control of stoichiometry is needed to avoid over-oxidation to the carboxylic acid. |

| Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) | Acetonitrile/Water, Room Temperature | Can effect the oxidation of benzylic methyl groups, though it is a powerful oxidant and may not be compatible with all functional groups. |

This oxidative approach offers a straightforward route provided the 6-methyl-1H-indazole precursor is readily accessible. The choice of oxidant would be critical to ensure compatibility with the indazole ring system and to prevent over-oxidation.

Condensation-Based Syntheses

Condensation reactions provide a powerful method for constructing the indazole core. This approach typically involves the reaction of a hydrazine (B178648) derivative with a suitably substituted carbonyl compound, leading to cyclization and the formation of the bicyclic system. To synthesize this compound directly, a key starting material would be a benzene (B151609) derivative possessing an aldehyde (or a protected aldehyde) at the 4-position, and functional groups at the 1 and 2 positions that can react to form the pyrazole (B372694) ring.

A widely used procedure involves the condensation of hydrazine with an ortho-halogenated benzaldehyde. google.com In this context, the synthesis would commence with a precursor like 2-fluoro-4-formylbenzaldehyde. The reaction with hydrazine hydrate (B1144303), typically in a high-boiling solvent, would proceed via initial hydrazone formation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to displace the fluoride (B91410) and form the indazole ring. google.com

Reaction Scheme for Condensation-Based Synthesis:

Step 1: Reaction of 2-fluoro-4-formylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

Step 2: Intramolecular cyclization of the hydrazone via nucleophilic displacement of the fluoride by the terminal nitrogen, leading to the formation of this compound.

This method is advantageous as it builds the desired functionality into the starting materials, often leading to high regioselectivity. The scope of this reaction is generally limited to the use of highly activated aryl halides, such as fluorobenzaldehydes. google.com

Synthesis of Substituted 1H-Indazoles as Precursors to C6-Carbaldehyde Analogs

The synthesis of a diverse library of C6-carbaldehyde analogs relies on the ability to first construct variously substituted 1H-indazole cores. Modern synthetic chemistry offers several powerful strategies for this purpose.

N-N Bond Formation Strategies

One of the most fundamental approaches to the indazole core involves the formation of the N-N bond during the key cyclization step. These methods often start with readily available ortho-substituted nitroarenes or anilines.

A prominent example is the reductive cyclization of o-nitrobenzylidene derivatives. For instance, 1-aryl-2-(2-nitrobenzylidene)hydrazines can undergo intramolecular amination in the presence of a base like potassium tert-butoxide to yield 1-aryl-1H-indazoles. organic-chemistry.org Another powerful technique is the copper-catalyzed oxidative N-N bond formation. In this method, ketimine species, prepared from o-aminobenzonitriles and organometallic reagents, can be cyclized using a catalyst like copper(II) acetate (B1210297) with oxygen as the terminal oxidant to afford 1H-indazoles in good to excellent yields. nih.gov

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a highly atom-economical and efficient tool for heterocycle synthesis. These methods avoid the pre-functionalization of starting materials, thereby shortening synthetic sequences. The synthesis of 1H-indazoles can be achieved through intramolecular C-H amination reactions.

For example, diaryl or tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate to yield 1H-indazoles via a direct aryl C-H amination. nih.gov Similarly, using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can also effect the same transformation on arylhydrazones, demonstrating good functional group compatibility. nih.gov A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones has also been developed, proving efficient for constructing a variety of 3-substituted 1H-indazoles. nih.gov

Transition-Metal-Catalyzed Protocols for Indazole Core Assembly

Transition-metal catalysis offers a broad and versatile platform for the synthesis of the indazole nucleus. Catalysts based on palladium, copper, and rhodium are frequently employed to facilitate key bond-forming events.

Table 2: Examples of Transition-Metal-Catalyzed Indazole Syntheses

| Catalyst/Reagents | Starting Materials | Reaction Type | Reference |

| Pd(OAc)₂ / dppp (B1165662) / t-BuONa | 2-Bromobenzaldehyde, Hydrazine | Coupling/Condensation | thieme-connect.de |

| Cu₂O | o-Haloaryl N-sulfonylhydrazones | Intramolecular C-N coupling | nih.gov |

| Rh(III) catalyst | Aldehyde phenylhydrazones | Double C-H Activation/Cross-Coupling | researchgate.net |

| Cu(OAc)₂ / O₂ | o-Aminobenzonitrile, Organometallic reagents | Oxidative N-N Bond Formation | nih.gov |

Palladium-catalyzed methods often involve the intramolecular amination of aryl halides. thieme-connect.de For example, the reaction between an o-bromobenzaldehyde and a hydrazine in the presence of a palladium catalyst and a suitable ligand can afford 1-substituted-1H-indazoles. thieme-connect.de Copper-catalyzed protocols are also prevalent, such as the cyclization of o-haloaryl N-sulfonylhydrazones using copper(I) oxide or copper(II) acetate as the catalyst. nih.gov More recently, rhodium(III)-catalyzed double C-H activation of aldehyde phenylhydrazones has been developed as a straightforward strategy to access functionalized 1H-indazoles. researchgate.net These transition-metal-catalyzed methods are highly valued for their efficiency, functional group tolerance, and the ability to construct complex indazole derivatives.

Metal-Free Synthetic Innovations

Recent advancements in organic synthesis have emphasized the development of environmentally benign and cost-effective metal-free methodologies. In the context of 1H-indazole synthesis, several innovative metal-free approaches have been reported, which can be adapted for the preparation of derivatives like this compound.

One notable metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. This method relies on the selective activation of the oxime group in the presence of an amino group. The reaction typically employs methanesulfonyl chloride and triethylamine (B128534) at low to ambient temperatures, offering a mild and scalable route to the indazole core. nih.govacs.org This strategy is advantageous as it avoids the use of heavy metals and harsh reaction conditions often associated with classical methods. acs.org

Another metal-free strategy is the iodobenzene-catalyzed intramolecular C-H amination of hydrazones. This reaction proceeds under mild conditions using Oxone® as an oxidant in trifluoroacetic acid, affording 1H-indazoles in moderate to good yields. iosrjournals.org The scope of this reaction has been demonstrated with various substituted hydrazones, indicating its potential for the synthesis of functionalized indazoles. iosrjournals.org

Furthermore, a one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives has been developed, providing indazoles in very good yields. This method is characterized by its operational simplicity, mildness, and tolerance to a broad range of functional groups. organic-chemistry.org

While these methods provide general pathways to the 1H-indazole scaffold, their specific application to the synthesis of this compound would involve starting with appropriately substituted precursors, such as a 4-amino-3-formylbenzophenone or a related derivative.

Strategies for C6-Formylation on Pre-formed Indazole Scaffolds

Direct formylation at the C6 position of a pre-formed indazole ring presents a strategic approach to this compound. This can be achieved through the conversion of various C6-substituents.

Conversion from Carboxylic Acid Derivatives

The reduction of a carboxylic acid to an aldehyde is a common transformation in organic synthesis. For the synthesis of this compound, this would involve the partial reduction of 1H-indazole-6-carboxylic acid. While direct reduction of carboxylic acids to aldehydes can be challenging due to over-reduction to the corresponding alcohol, several methods can be employed.

One common strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, followed by reduction with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Another approach is the use of specific reagents that can directly convert carboxylic acids to aldehydes, although specific examples for the 1H-indazole-6-carboxylic acid substrate are not extensively documented in the readily available literature.

Transformations from Other C6-Substituents

The formyl group at the C6 position can also be introduced by the transformation of other functional groups.

From a Methyl Group: The oxidation of a methyl group to an aldehyde is a well-established transformation. For the synthesis of this compound from 6-methyl-1H-indazole, various oxidizing agents can be utilized. Site-selective electrochemical oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes, has been reported as an efficient method. nih.gov This approach avoids the use of chemical oxidants and transition-metal catalysts. nih.gov Other methods include the use of stoichiometric oxidants like ceric ammonium nitrate (CAN) or o-iodoxybenzoic acid (IBX). nih.gov

From a Cyano Group: The reduction of a nitrile (cyano group) to an aldehyde offers another synthetic route. The reduction of 6-cyano-1H-indazole can be achieved using reagents like DIBAL-H. The reaction typically proceeds via an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde. Another method involves the use of sodium hydride and zinc chloride for a controlled reduction of nitriles to aldehydes via iminyl zinc intermediates. organic-chemistry.org

Protection and Deprotection Strategies in this compound Synthesis

The presence of two reactive nitrogen atoms in the indazole ring often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions during synthesis. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

Commonly used protecting groups for the indazole nitrogen include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Boc Protection and Deprotection: The Boc group is a widely used protecting group for amines and heterocyclic nitrogens due to its stability under various conditions and its facile removal under acidic conditions. chemimpex.com 1-Boc-5-amino-indazole is a commercially available and versatile building block. chemimpex.com

| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (%) |

| Boc | Boc₂O, DMAP, CH₂Cl₂ | Catalytic NaOMe in dry MeOH | 85-98 tandfonline.com |

| TFA in CH₂Cl₂ | High | ||

| Sodium t-butoxide in wet THF | >90 sci-hub.se |

SEM Protection and Deprotection: The SEM group is another effective protecting group for indazoles. It allows for regioselective protection at the N-2 position. nih.govacs.org The SEM group can direct regioselective lithiation at the C-3 position, enabling further functionalization. nih.govacs.org

| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (%) |

| SEM | SEM-Cl, dicyclohexylmethylamine, THF | TBAF in THF (reflux) | 98 acs.org |

| Aqueous HCl in EtOH (reflux) | 94 acs.org | ||

| MgBr₂, Et₂O/MeNO₂ | High cmu.edu |

The selection of the appropriate protecting group and the optimization of its introduction and removal are critical steps in the multi-step synthesis of this compound and its derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. This involves a systematic investigation of various parameters such as solvent, temperature, reaction time, and stoichiometry of reagents.

For instance, in the metal-free synthesis of 1H-indazoles from o-aminobenzoximes, it was discovered that the concentration and stoichiometry of methanesulfonyl chloride and triethylamine greatly influenced the yield and identity of the product. acs.org

In the nitrosation of indoles to form indazole-3-carboxaldehydes, a related transformation, the slow addition of the indole (B1671886) to the nitrosating mixture at low temperatures was found to be crucial for maximizing the yield and minimizing side reactions. nih.gov A systematic study of the stoichiometry of sodium nitrite (B80452) and hydrochloric acid also played a significant role in optimizing the reaction. nih.gov

The following table summarizes the optimization of a nitrosation reaction for the synthesis of an indazole carboxaldehyde derivative, highlighting the impact of various parameters on the yield.

| Entry | Reagent 1 (equiv) | Reagent 2 (equiv) | Temperature (°C) | Addition Time (h) | Yield (%) |

| 1 | NaNO₂ (8) | HCl (2.7) | RT | - | 0 |

| 2 | NaNO₂ (8) | HCl (2.7) | 0 | - | 41 |

| 3 | NaNO₂ (8) | HCl (2.7) | 0 | 0.5 | 40 |

| 4 | NaNO₂ (8) | HCl (2.7) | 0 | 1 | 48 |

| 5 | NaNO₂ (8) | HCl (2.7) | 0 | 2 | 99 |

| 6 | NaNO₂ (4) | HCl (2.7) | 0 | 2 | 52 |

| 7 | NaNO₂ (8) | HCl (7) | 0 | 2 | 69 |

Data adapted from a study on the synthesis of 1H-indazole-3-carboxaldehyde. nih.gov

This systematic approach to optimization is essential for developing robust and efficient synthetic routes to this compound, ensuring high yields and purity of the final product.

Elucidation of Reactivity Profiles and Chemical Transformations of 1h Indazole 6 Carbaldehyde

Reactions at the C6-Carbaldehyde Functional Group

The aldehyde group at the C6 position is an electrophilic center, susceptible to a wide array of nucleophilic attacks and redox reactions. Its reactivity is fundamental to the synthetic utility of 1H-indazole-6-carbaldehyde, enabling transformations into various other functional groups and facilitating carbon-carbon bond formation.

Oxidative Transformations to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 1H-indazole-6-carboxylic acid. This transformation is a common and crucial step in the synthesis of many indazole-based compounds. The oxidation involves the conversion of the C-H bond in the aldehyde to a C-O bond. Various classical and modern oxidizing agents can accomplish this conversion efficiently. The choice of reagent often depends on the presence of other sensitive functional groups in the molecule and the desired reaction conditions (e.g., pH, temperature).

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (KMnO₄) | Basic aqueous solution, heat | 1H-Indazole-6-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 1H-Indazole-6-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia, mild heat | 1H-Indazole-6-carboxylic acid |

| Potassium dichromate (K₂Cr₂O₇) | Acidic aqueous solution, heat | 1H-Indazole-6-carboxylic acid |

Reductive Transformations to Alcohols

The reduction of the C6-carbaldehyde group yields the primary alcohol, (1H-indazol-6-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. These reagents act as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent workup step, usually with water or a dilute acid, protonates the resulting alkoxide intermediate to give the final alcohol product. The selection of the reducing agent can be tailored based on its reactivity and selectivity.

| Reducing Agent | Typical Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temp. | (1H-indazol-6-yl)methanol |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (1H-indazol-6-yl)methanol |

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂) | (1H-indazol-6-yl)methanol |

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reaction class is fundamental to forming new carbon-carbon and carbon-heteroatom bonds. The initial step involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated during workup to yield the final product.

| Nucleophile Type | Example Reagent | Intermediate/Product Class |

| Organometallics | Grignard Reagents (R-MgBr) | Secondary Alcohols |

| Cyanide | Hydrogen Cyanide (HCN) or Sodium Cyanide (NaCN) | Cyanohydrins |

| Alcohols | Methanol (CH₃OH) in acid | Acetals/Hemiacetals |

| Hydrosulfite | Sodium bisulfite (NaHSO₃) | Bisulfite adducts |

Condensation Reactions for C-C Bond Formation

Condensation reactions involving the C6-carbaldehyde group are powerful tools for constructing new carbon-carbon double bonds, significantly extending the molecular framework. Reactions such as the Wittig and Knoevenagel condensations are particularly valuable. nih.gov

In the Wittig reaction, this compound reacts with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine oxide, with the latter providing a strong thermodynamic driving force. masterorganicchemistry.com

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), typically catalyzed by a weak base like piperidine or triethylamine (B128534). amazonaws.comrsc.org This reaction results in the formation of a new C=C bond.

| Reaction Name | Key Reactant | Typical Product |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | 6-(alkenyl)-1H-indazoles |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | α,β-Unsaturated esters/nitriles |

| Aldol Condensation | Enolate of another aldehyde or ketone | β-Hydroxy carbonyl compounds |

Iminium and Enamine Chemistry

The reaction of this compound with amines leads to the formation of imines (Schiff bases) or enamines, which are versatile intermediates in organic synthesis. peerj.com

Imine Formation : Primary amines react with the aldehyde in a reversible, often acid-catalyzed, condensation reaction to form an imine. organic-chemistry.org The process involves nucleophilic addition of the amine to the carbonyl, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. organic-chemistry.org

Enamine Formation : Secondary amines react with aldehydes to form an iminium ion intermediate. Since there is no proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon (the α-carbon), resulting in the formation of an enamine, which is characterized by a C=C-N linkage.

| Amine Type | Product Class | Key Intermediate |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Carbinolamine |

| Secondary Amine (R₂NH) | Enamine | Iminium Ion |

Reactivity of the 1H-Indazole Core

The 1H-indazole ring system is an aromatic heterocycle with its own distinct reactivity, primarily centered around the N-H proton of the pyrazole (B372694) ring and the positions on the fused benzene (B151609) ring. The presence of the electron-withdrawing carbaldehyde group at the C6 position influences the reactivity of the entire ring system.

N-Alkylation: The N-H proton of the indazole ring is acidic and can be removed by a base, creating an indazolide anion. This anion is ambidentate, meaning it can be alkylated at either the N-1 or N-2 position. The ratio of N-1 to N-2 alkylated products is highly dependent on several factors, including the nature of the substituent on the indazole ring, the alkylating agent, the base, and the solvent used. d-nb.infonih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable. nih.gov The C6-carbaldehyde, being an electron-withdrawing group, will influence the electron density at both nitrogen atoms, thereby affecting the regioselectivity of alkylation. Studies on substituted indazoles show that reaction conditions can be tuned to favor one isomer over the other. nih.gov For example, using sodium hydride in THF often favors N-1 alkylation for many substituted indazoles. nih.gov

| Reaction Type | Typical Reagents | Expected Reactivity/Products |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH, K₂CO₃) | Mixture of N-1 and N-2 alkylated products |

| Nitration | HNO₃ / H₂SO₄ | Substitution on the benzene ring, likely at C5 or C7 |

| Halogenation | Br₂ / FeBr₃ | Substitution on the benzene ring, likely at C5 or C7 |

Electrophilic Aromatic Substitution on the Indazole Ring

The indazole ring is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. chemicalbook.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of both the fused pyrazole ring and the C-6 carbaldehyde substituent. The pyrazole component of the indazole system is generally electron-rich, with the C-3 position being a particularly favorable site for electrophilic attack. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) | Rationale |

| Bromination | Br₂ or NBS | 3-Bromo, 5-Bromo, and/or 7-Bromo derivatives | C-3 is activated by the pyrazole ring. C-5 and C-7 are meta to the deactivating aldehyde group. |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro, 5-Nitro, and/or 7-Nitro derivatives | Similar directing effects as in bromination under strong acidic conditions. |

| Chlorination | SO₂Cl₂ or NCS | 3-Chloro, 5-Chloro, and/or 7-Chloro derivatives | Chlorination can occur at multiple sites depending on the specific reagents and conditions used. chemicalbook.com |

N-Alkylation and N-Acylation Reactions

The presence of a reactive N-H bond in the pyrazole ring makes this compound readily amenable to N-alkylation and N-acylation reactions. A significant challenge in these transformations is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position, leading to a mixture of regioisomers. d-nb.infonih.govresearchgate.net The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. chemicalbook.com

The ratio of N-1 to N-2 substituted products is highly dependent on several factors, including the choice of base, solvent, reaction temperature, and the structure of the electrophile (alkylating or acylating agent). researchgate.netnih.gov For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 selectivity in the alkylation of various indazole derivatives. d-nb.infonih.gov Steric hindrance and electronic effects from substituents on the indazole ring also play a crucial role; substituents at the C-7 position, for example, can sterically hinder the N-1 position and lead to preferential N-2 alkylation. nih.govbeilstein-journals.org

N-acylation reactions on indazoles have been suggested to provide the N-1 substituted regioisomer, which is thermodynamically more stable. This can occur via the isomerization of the kinetically favored N-2 acylindazole to the N-1 product. d-nb.infobeilstein-journals.org

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Base | Solvent | General Outcome | Reference |

| NaH | THF | Generally favors N-1 substitution | d-nb.infonih.gov |

| K₂CO₃ | DMF | Often produces mixtures of N-1 and N-2 isomers | researchgate.net |

| Cs₂CO₃ | DMF | Can provide high yields for N-1 functionalization | researchgate.net |

| NaHMDS | THF or DMSO | Regioselectivity can be solvent-dependent | nih.gov |

Cross-Coupling Reactions on Halogenated Indazole-6-carbaldehydes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indazoles. researchgate.netnih.gov To utilize these methods on this compound, a halogen atom must first be introduced onto the ring system, typically at the C-3, C-5, or C-7 positions via electrophilic halogenation as discussed previously.

Once a halogenated derivative, such as 7-bromo-1H-indazole-6-carbaldehyde, is obtained, it can serve as a substrate in various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron reagent with an organic halide, has been successfully applied to C-7 halogenated indazoles to form new carbon-carbon bonds. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents. Other prominent cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig aminations, are also applicable, providing versatile pathways for the synthesis of complex indazole derivatives.

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reaction

| Substrate | Coupling Partner | Catalyst/Base | Product |

| 7-Bromo-1H-indazole-6-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 7-Aryl-1H-indazole-6-carbaldehyde |

Ring Transformations and Rearrangements Involving the Indazole Moiety

While the indazole ring is an aromatic and generally stable system, it can undergo transformations under specific reaction conditions. One notable transformation related to the indazole scaffold is the conversion of indoles into 1H-indazole-3-carboxaldehydes. nih.govrsc.org This reaction proceeds through a multi-step pathway involving nitrosation at the C-3 position of the indole (B1671886), addition of water, and a subsequent ring-opening of the five-membered pyrrole ring. The process concludes with a ring-closure step to form the pyrazole ring of the indazole system. nih.govrsc.org

This transformation highlights that the pyrazole portion of the indazole ring can be susceptible to ring-opening and rearrangement sequences. Although less common than substitution reactions, such transformations could potentially be induced on the this compound core with specifically designed reagents or under forcing conditions, leading to novel heterocyclic structures.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary reactive sites are the N-H proton, the C-H bonds of the aromatic rings, and the aldehyde group.

N-H vs. C-H Reactivity : Under basic conditions, the acidic N-H proton is readily removed, leading to the formation of an indazolide anion. This anion will preferentially react with electrophiles like alkyl or acyl halides at the nitrogen atoms (N-alkylation/acylation). In contrast, under neutral or acidic conditions with an appropriate electrophile, substitution will occur at one of the ring carbons (electrophilic aromatic substitution).

Indazole Ring vs. Aldehyde Group : The reactions described focus on the indazole moiety. It is possible to selectively perform reactions on the aldehyde group (e.g., reduction to an alcohol, oxidation to a carboxylic acid, or Wittig reactions) while leaving the indazole ring intact by choosing appropriate reagents that are not reactive towards the N-H or C-H bonds under the selected conditions.

Regioselectivity concerns the specific position at which a reaction occurs when multiple similar sites are available.

N-1 vs. N-2 Position : As detailed in section 3.2.2, the alkylation of the pyrazole ring is a significant regiochemical challenge. The outcome is a delicate balance between the kinetic and thermodynamic control of the reaction, heavily influenced by the base, solvent, and electrophile. d-nb.infobeilstein-journals.org The N-1 position is often the thermodynamically favored product.

C-3 vs. C-5 vs. C-7 Position : In electrophilic aromatic substitution, the regioselectivity is determined by the combined electronic effects of the pyrazole ring and the aldehyde substituent. The C-3 position is activated by the pyrazole nitrogens, while the C-5 and C-7 positions are the least deactivated positions on the benzene ring by the meta-directing aldehyde group. The ultimate substitution pattern depends on the specific electrophile and reaction conditions, with studies on related systems suggesting that positions like C-7 are viable targets for functionalization. nih.gov

Pharmacological and Medicinal Chemistry Research with 1h Indazole 6 Carbaldehyde

1H-Indazole-6-carbaldehyde as a Privileged Scaffold in Drug Discovery

The concept of a privileged scaffold refers to a molecular framework that is capable of providing ligands for multiple, distinct biological targets. The 1H-indazole core embodies this principle, with its derivatives showing activity against a wide array of enzymes and receptors. The 6-carbaldehyde substitution on this scaffold further enhances its utility in drug discovery. The aldehyde functionality serves as a versatile chemical handle, allowing for a variety of chemical transformations to introduce diverse substituents and modulate the pharmacological properties of the resulting molecules. This strategic placement of a reactive group on a biologically active core structure makes this compound a highly valuable starting material for the construction of compound libraries aimed at identifying novel therapeutic agents.

Design and Synthesis of Bioactive this compound Derivatives

The strategic design and synthesis of derivatives from this compound are central to harnessing its therapeutic potential. Medicinal chemists employ various strategies to modify this core structure to achieve desired biological activities and drug-like properties.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. In the context of this compound, SAR investigations have been instrumental in optimizing the potency and selectivity of its derivatives.

A notable example is the development of 6-substituted aminoindazole derivatives. Starting from this compound, the aldehyde can be converted to an amino group, which then serves as a point for further derivatization. For instance, a series of N-benzyl-1,3-dimethyl-1H-indazol-6-amine derivatives were synthesized and evaluated for their anti-proliferative activity. These studies revealed that the nature and position of substituents on the benzyl (B1604629) ring significantly impact cytotoxicity. For example, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine exhibited potent anti-proliferative activity against the human colorectal cancer cell line HCT116 with an IC50 value of 0.4 ± 0.3 μM. rsc.org This highlights the importance of the electronic and steric properties of the substituents in dictating the biological response.

| Compound | Substituent on Benzyl Ring | IC50 in HCT116 cells (μM) |

|---|---|---|

| N-benzyl-1,3-dimethyl-1H-indazol-6-amine | None | >10 |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-Fluoro | 0.4 ± 0.3 |

| N-(4-chlorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-Chloro | 1.2 ± 0.5 |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 4-Bromo | 0.8 ± 0.2 |

Scaffold Hopping Strategies from Related Heterocycles

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to identify novel chemotypes with similar or improved biological activity. The indazole ring is a well-known bioisostere of indole (B1671886), and scaffold hopping from indole-based inhibitors to indazole derivatives has proven to be a successful strategy. This approach has been utilized to develop potent inhibitors of various cancer targets, including protein kinases. While direct examples starting from this compound are not extensively documented, the principle of using the indazole core as a replacement for other heterocyclic systems is a key aspect of its privileged nature.

Molecular Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This strategy aims to create new molecules with enhanced affinity, selectivity, and/or a dual mode of action. The this compound scaffold is an attractive component for such hybridization strategies. For example, a series of indazole derivatives were designed and synthesized using a molecular hybridization strategy, leading to the identification of compounds with promising inhibitory effects against various cancer cell lines. mdpi.com One such compound, 6o , exhibited a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. mdpi.com

Therapeutic Applications and Biological Target Engagement

Derivatives of this compound have shown promise in the field of oncology by targeting various key players in cancer cell proliferation and survival.

Oncological Applications

The primary therapeutic application of this compound derivatives lies in the development of anticancer agents. These compounds have been investigated for their ability to inhibit a range of cancer-related targets, including protein kinases and enzymes involved in DNA repair and cell cycle regulation.

A significant area of research has been the development of Aurora kinase inhibitors . Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is common in many cancers. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov For instance, in silico fragment-based and knowledge-based drug design have led to the discovery of indazole-based compounds that exhibit selectivity for different Aurora kinase isoforms. nih.gov

Another important target is Indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a role in immune evasion by cancer cells. Derivatives of 6-aminoindazole, which can be synthesized from this compound, have been designed as IDO1 inhibitors. rsc.org For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine not only showed potent anti-proliferative activity but also remarkably suppressed IDO1 protein expression. rsc.org

Furthermore, the indazole scaffold is a key component of several approved and clinical-stage Poly(ADP-ribose) polymerase (PARP) inhibitors . nih.gov While not directly synthesized from this compound in all cases, the structural motifs present in these inhibitors often share similarities with derivatives of this compound, highlighting the importance of the indazole core in targeting PARP enzymes.

| Compound/Derivative Class | Biological Target | Therapeutic Application |

|---|---|---|

| N-benzyl-1,3-dimethyl-1H-indazol-6-amine derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer Immunotherapy |

| Substituted Indazole Derivatives | Aurora Kinases (A and B) | Inhibition of Mitosis in Cancer Cells |

| Indazole-based compounds | Poly(ADP-ribose) polymerase (PARP) | Inhibition of DNA Repair in Cancer Cells |

| Compound 6o (hybrid molecule) | Bcl-2 family members, p53/MDM2 pathway | Induction of Apoptosis in Leukemia Cells |

Lack of Specific Research Precludes a Detailed Pharmacological Article on this compound Derivatives

A comprehensive review of scientific literature reveals a significant gap in research specifically detailing the synthesis and pharmacological evaluation of derivatives from the chemical compound this compound across a broad spectrum of therapeutic areas. While the indazole scaffold is a well-established and privileged structure in medicinal chemistry, leading to numerous potent drug candidates, research efforts have predominantly focused on derivatives synthesized from other indazole precursors, such as 6-bromo-1H-indazole or various amino-indazoles.

Consequently, it is not possible to construct a detailed, evidence-based article that strictly adheres to the requested outline focusing solely on compounds derived from this compound. The available data is insufficient to populate the specific sections on kinase inhibition, antiproliferative effects, apoptosis induction, anti-inflammatory modulation, antimicrobial efficacy, and interventions for neurological disorders as they relate directly to this particular starting material.

The indazole nucleus, in general, has been extensively studied. Derivatives have shown significant promise in oncology, particularly as kinase inhibitors. For instance, compounds based on the indazole framework are known to inhibit a variety of kinases, leading to antiproliferative effects and the induction of apoptosis in cancer cell lines. Similarly, the anti-inflammatory and antimicrobial potential of the broader indazole class has been documented, and its utility in developing agents for neurological disorders is an area of active investigation.

However, the specific request to focus exclusively on derivatives of this compound cannot be fulfilled with scientific accuracy and depth. The chemical literature does not provide a sufficient number of studies that utilize this specific aldehyde as a synthetic starting point and subsequently evaluate the resulting compounds for the full range of biological activities outlined. An article produced under these constraints would lack the necessary detail, research findings, and data tables required for a thorough and informative scientific piece.

Mechanisms of Action at the Molecular Level

Covalent Interactions with Biological Macromolecules

The aldehyde functional group of this compound is an electrophilic center, making it susceptible to nucleophilic attack from amino acid residues within proteins. This reactivity is the basis for its potential to form covalent bonds with biological macromolecules, a mechanism of action that can lead to irreversible inhibition of protein function. This approach has been explored in the design of kinase inhibitors, where covalent binding can offer increased potency and duration of action.

Research into electrophilic fragment-based drug design has highlighted the utility of heteroaryl-substituted cyanoacrylamides, which can form reversible covalent bonds with cysteine residues in kinases nih.gov. While not a cyanoacrylamide, the aldehyde group of this compound can participate in similar covalent interactions. The primary mechanism for such an interaction would be the formation of a Schiff base with the primary amine of a lysine (B10760008) residue. This reaction is reversible, but the resulting imine can be stabilized within the protein's binding pocket, leading to a prolonged inhibitory effect.

Another potential covalent interaction is the Michael addition reaction with the thiol group of a cysteine residue. Although the carbaldehyde itself is not a classical Michael acceptor, its derivatives can be designed to incorporate this functionality. The principle of using an indazole scaffold for covalent inhibition has been demonstrated in the development of inhibitors for kinases like MSK1 and RSK-family kinases nih.gov.

A related compound, 3-Iodo-1H-indazole-6-carbaldehyde, has been noted for its ability to bind to tumors and inhibit the synthesis of DNA, RNA, and protein, suggesting interactions with the macromolecules involved in these fundamental cellular processes biosynth.com.

Table 1: Potential Covalent Interactions of this compound with Amino Acid Residues

| Amino Acid Residue | Type of Interaction | Resulting Covalent Bond | Potential for Reversibility |

| Lysine | Nucleophilic attack on carbonyl carbon | Schiff base (imine) | Reversible |

| Cysteine | Nucleophilic attack on carbonyl carbon (less common) or on a conjugated system in a derivative | Thiohemiacetal or Thioacetal (less stable) / Michael adduct | Reversible/Irreversible |

| Histidine | Nucleophilic attack by imidazole (B134444) nitrogen | Unstable adducts | Generally reversible |

Modulation of Signaling Pathways

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, which are crucial regulators of a multitude of cellular signaling pathways. nih.gov Derivatives of 1H-indazole have been extensively investigated as inhibitors of various kinases, thereby affecting pathways involved in cell proliferation, survival, and angiogenesis.

One of the most frequently dysregulated pathways in cancer is the PI3K/AKT/mTOR signaling cascade. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to exhibit anti-proliferative activity by targeting this pathway nih.gov. These compounds were found to inhibit DNA synthesis, induce G2/M cell cycle arrest, and promote apoptosis nih.gov.

Furthermore, indazole derivatives have been designed as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) nih.govnih.gov. For instance, certain 1H-indazole derivatives have displayed potent inhibitory activity against EGFR and its mutants, which are implicated in non-small cell lung cancer nih.gov. The antitumor activity of 3-Iodo-1H-indazole-6-carbaldehyde, which includes the inhibition of angiogenesis, points towards the modulation of pathways regulated by vascular endothelial growth factor (VEGF) and its receptors, a common target for indazole-based drugs like Axitinib biosynth.com.

The potential for this compound and its derivatives to act as covalent inhibitors could lead to the specific and durable modulation of these signaling pathways. For example, covalent inhibitors of EGFR have been successfully developed to overcome resistance to non-covalent inhibitors.

Table 2: Signaling Pathways Potentially Modulated by this compound Derivatives

| Signaling Pathway | Key Protein Targets | Downstream Effects of Inhibition | Therapeutic Area |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Inhibition of cell proliferation, induction of apoptosis | Cancer |

| MAPK/ERK | EGFR, FGFR, MEK, ERK | Inhibition of cell growth and survival | Cancer |

| Angiogenesis | VEGFR | Inhibition of new blood vessel formation | Cancer |

| Cell Cycle Control | CDKs | Cell cycle arrest | Cancer |

Computational and Theoretical Investigations of 1h Indazole 6 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. These calculations allow for the detailed exploration of electronic structure, the mapping of reaction pathways, and the prediction of thermodynamic and kinetic parameters, offering insights that are often difficult to obtain through experimental means alone.

Electronic Structure Elucidation

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are frequently employed to determine key electronic parameters for indazole derivatives. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For indazole derivatives, the nitrogen atoms of the pyrazole (B372694) ring typically represent regions of negative potential, while the N-H proton shows a positive potential, highlighting its role as a hydrogen bond donor. nih.gov The oxygen atom of the 6-carbaldehyde group in 1H-indazole-6-carbaldehyde would be a prominent region of negative potential, indicating its availability for interactions with electrophiles or hydrogen bond donors.

Table 1: Calculated Electronic Properties of Selected 1-Butyl-1H-indazole-3-carboxamide Derivatives

| Compound ID | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| 8a | - | - | High |

| 8c | - | - | High |

| 8s | -6.34878 | -1.4283 | 4.92048 |

| 8u | -6.8823 | -2.45457 | 4.42773 |

| 8x | -6.67332 | -2.42568 | 4.24764 |

| 8z | -6.4638 | -2.77776 | 3.68604 |

Data sourced from a DFT study on various 3-carboxamide indazole derivatives. nih.gov Note: Specific values for 8a and 8c were described as "high" without numerical data in the source.

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are instrumental in mapping the intricate pathways of chemical reactions. They allow for the identification of intermediates and, crucially, the characterization of transition states (TS)—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

A relevant theoretical study investigated the addition of 1H-indazole and its nitro derivatives to formaldehyde (B43269) in acidic conditions using the B3LYP/6-311++G(d,p) level of theory. nih.gov The mechanism involves the protonation of formaldehyde, making it a more potent electrophile, followed by nucleophilic attack from the indazole ring. Calculations of this nature for this compound could elucidate how the aldehyde substituent influences the nucleophilicity of the ring and the barriers to reaction.

Another study focused on the reaction mechanism for the formation of 1H-indazole-3-carboxaldehydes from indoles via nitrosation. nih.gov This multi-step process involves nitrosation at the C3 position of indole (B1671886), addition of water, ring-opening, and subsequent ring-closure to form the indazole ring. nih.gov DFT calculations can trace the minimum energy path for such transformations, confirming the structure of each transition state and intermediate. mdpi.com For instance, in the Suzuki-Miyaura cross-coupling of 1H-indazoles, DFT has been used to detail the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining transition state. mdpi.com

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving the indazole scaffold can yield multiple isomers. Computational chemistry provides a powerful means to predict the regioselectivity of these reactions. A prime example is the N-alkylation of 1H-indazoles, which can occur at either the N-1 or N-2 position, leading to a mixture of products. beilstein-journals.org

DFT calculations have been extensively used to understand and predict the N-1/N-2 regioselectivity. beilstein-journals.orgnih.gov The outcome is influenced by a combination of steric and electronic factors, as well as reaction conditions (base, solvent). Studies on various substituted indazoles have shown that electron-withdrawing groups at the C3 or C7 positions can direct alkylation to a specific nitrogen atom. beilstein-journals.orgbeilstein-journals.org For example, a DFT study on methyl 5-bromo-1H-indazole-3-carboxylate suggested that a chelation mechanism involving the cesium counterion, the N-2 atom, and the C-3 ester group favors the formation of the N-1 alkylated product. beilstein-journals.orgnih.gov The electron-withdrawing 6-carbaldehyde group in this compound would similarly influence the partial charges on the N-1 and N-2 atoms. Calculating the N-1 and N-2 partial charges and Fukui indices via Natural Bond Orbital (NBO) analysis can provide a quantitative prediction of the most nucleophilic site and thus the likely outcome of an alkylation reaction. beilstein-journals.org

Table 2: DFT-Calculated Fukui Indices for Selected Indazole Derivatives

| Compound | Fukui Index (f-) at N1 | Fukui Index (f-) at N2 |

| Methyl 5-bromo-1H-indazole-3-carboxylate | 0.231 | 0.176 |

| Methyl 1H-indazole-7-carboxylate | 0.203 | 0.235 |

| 1H-Indazole-3-carbonitrile | 0.218 | 0.198 |

Fukui indices (f-) predict the site for electrophilic attack. A higher value indicates a more reactive site. Data from a DFT study on regioselective alkylation. beilstein-journals.org

Thermodynamic Parameters and Stability Studies

Quantum chemical methods can accurately predict the thermodynamic properties of molecules, such as their enthalpy of formation and relative stability. A key aspect for indazoles is the tautomeric equilibrium between the 1H- and 2H-forms. Computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.govmdpi.combeilstein-journals.org For the parent indazole, the energy difference is calculated to be approximately 15 kJ·mol−1 in the gas phase. nih.govresearchgate.net This inherent stability is a critical factor influencing reaction outcomes, often favoring the formation of N-1 substituted products under thermodynamic control. beilstein-journals.org

A combined experimental and theoretical study determined the molar standard enthalpy of formation for several indazole derivatives, including 1H-indazole-6-carboxylic acid, a compound structurally very similar to this compound. researchgate.net The experimental gas-phase enthalpy of formation for 1H-indazole-6-carboxylic acid was reported, and these values were compared with results from DFT calculations, showing good agreement. researchgate.net Such data are vital for understanding the energetic landscape of these compounds.

Table 3: Experimental Standard Molar Enthalpy of Formation (ΔfHm°) in the Gas Phase at 298.15 K

| Compound | ΔfHm° (g) / kJ·mol-1 |

| Indazole | 196.2 ± 3.0 |

| 1H-Indazole-3-carboxylic acid | -16.4 ± 4.5 |

| 1H-Indazole-5-carboxylic acid | -13.0 ± 4.8 |

| 1H-Indazole-6-carboxylic acid | -12.9 ± 5.0 |

Data sourced from a study on the enthalpy of formation of indazoles. researchgate.net

Molecular Docking and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods are essential for studying how molecules interact with biological targets, a cornerstone of drug discovery. Molecular docking and molecular dynamics simulations are the primary tools for this purpose.

Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is used to model the interaction between a potential drug molecule and its protein target at the atomic level. The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and scoring them based on a force field to estimate the binding affinity.

Numerous studies have applied molecular docking to various indazole derivatives to rationalize their biological activity. For example, 1H-indazole derivatives have been docked into the active site of the COX-2 enzyme to investigate their potential as anti-inflammatory agents. researchgate.net These studies revealed key interactions, such as hydrogen bonds between the indazole core and amino acid residues like Gly526. researchgate.net Similarly, 3-carboxamide indazole derivatives were docked into the renal cancer receptor (PDB: 6FEW), identifying compounds with high binding energies and specific interactions with residues like ASP784, LYS655, and MET699. nih.gov

For this compound, a docking study would likely show the indazole N-H group acting as a hydrogen bond donor and the pyrazole nitrogen and the carbaldehyde oxygen acting as hydrogen bond acceptors. The bicyclic ring system would also participate in hydrophobic or π-stacking interactions with nonpolar residues in the active site.

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and the flexibility of the protein. nih.govnih.gov Studies on indazole derivatives bound to targets like HIF-1α have used MD simulations to confirm that the most potent compounds remain stably bound within the active site over the simulation period. nih.gov Such simulations provide crucial information on the durability of the interactions predicted by docking.

Binding Affinity Predictions

Conformational Analysis in Biological Environments

Detailed conformational analysis of this compound within specific biological environments, such as the active site of an enzyme or receptor, has not been extensively reported in the current body of scientific literature. Understanding the conformational flexibility of a ligand is crucial for predicting its binding mode and affinity. While general principles of molecular mechanics and dynamics are applicable, specific studies, such as molecular dynamics simulations focused on this compound, are needed to elucidate its behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the biological activity of compounds based on their physicochemical properties. A search of the scientific literature did not yield specific QSAR studies where this compound was included as a member of the training or test set. The development of robust QSAR models requires a dataset of structurally related compounds with corresponding biological activity data, which is currently not available specifically for a series of this compound derivatives.

Rational Drug Design Methodologies Aided by Computation

While direct computational studies on this compound are scarce, its utility as a starting scaffold in rational drug design has been demonstrated. Computational methodologies play a pivotal role in the structural optimization of lead compounds to enhance their potency and selectivity.

One notable example involves the use of a derivative of this compound in the rational design of potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a therapeutic target for acute myeloid leukemia (AML). In this approach, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carbaldehyde, a protected form of this compound, served as a key intermediate.

The rational design process in this study was guided by the structural analysis of previously developed FLT3 inhibitors. Computational modeling would have been instrumental in:

Scaffold Hopping and Bioisosteric Replacement: Identifying the 1H-indazole-6-yl-1H-benzo[d]imidazole core as a suitable scaffold to interact with the key residues in the ATP-binding pocket of FLT3.

Structure-Based Drug Design (SBDD): Utilizing the crystal structure of FLT3 to visualize the binding pocket and design molecules that can form optimal interactions. This would involve predicting the binding modes of the designed compounds and identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

The synthesis of a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives, originating from the this compound scaffold, led to the discovery of potent FLT3 inhibitors with nanomolar efficacy. This highlights the potential of this compound as a valuable building block in computational-aided drug discovery campaigns.

Emerging Research Frontiers and Industrial Applications of 1h Indazole 6 Carbaldehyde

Materials Science Applications

The rigid, aromatic structure of the indazole ring system makes it an attractive component for the development of advanced functional materials. While direct applications of 1H-indazole-6-carbaldehyde are still emerging, its derivatives are being explored for their utility in optoelectronic and crystalline materials.

Organic Light-Emitting Diodes (OLEDs)

While specific research detailing the use of this compound in OLEDs is not extensively documented, the broader class of heterocyclic compounds, including carbazole (B46965) and imidazole (B134444) derivatives, has been investigated for these applications. mdpi.com These molecules can serve as emitters or hosts in the emissive layers of OLEDs. mdpi.com For instance, iridium(III) complexes incorporating indolo[3,2,1-jk]carbazole (B1256015) derivatives have been synthesized and shown to be efficient emitters in OLEDs. rsc.org The aldehyde functionality of this compound provides a reactive site for synthesizing more complex, conjugated molecules that could be tailored for specific roles within an OLED device, such as blue light-emitters or host materials for phosphorescent dopants.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a valuable precursor for synthesizing ligands used in coordination polymers (CPs) and metal-organic frameworks (MOFs). The aldehyde group can be readily oxidized to a carboxylic acid, yielding 1H-indazole-6-carboxylic acid, a ligand that has been successfully used to construct novel CPs and MOFs.

Researchers have synthesized and characterized CPs using 1H-indazole-6-carboxylic acid with d¹⁰ metals like zinc(II) and cadmium(II). mdpi.com These materials exhibit interesting structural dimensionalities, ranging from one-dimensional double chains to three-dimensional networks, and possess photoluminescent properties. mdpi.com The luminescent behavior is primarily attributed to ligand-centered π–π* electronic transitions, making them potential candidates for applications in sensing and electroluminescence. mdpi.com

Table 1: Examples of Coordination Polymers Derived from 1H-Indazole-6-carboxylic acid

| Metal Ion | Compound Formula | Dimensionality | Key Property | Reference |

| Zn(II) | [Zn(L)(H₂O)]n | 1D Double Chain | Photoluminescence | mdpi.com |

| Cd(II) | [Cd₂(HL)₄]n | 3D Network | Photoluminescence | mdpi.com |

| (L represents the 1H-indazole-6-carboxylate ligand) |

The ability of the indazole-carboxylate ligand to coordinate with metal ions in various modes allows for the design of diverse structural architectures. mdpi.com This highlights the potential of this compound as a starting material for creating bespoke crystalline materials with tunable properties for gas storage, catalysis, and chemical sensing.

Agrochemical Development

The indazole scaffold is a recognized pharmacophore in the development of biologically active compounds, including those for agricultural use. chemimpex.com Various indazole derivatives have been patented for their fungicidal, insecticidal, and miticidal activities. googleapis.com While specific studies on this compound in agrochemical applications are not widely published, its potential lies in its utility as a chemical intermediate. chemimpex.com

The aldehyde group serves as a versatile handle for synthesizing a library of new indazole derivatives through reactions such as condensation, reductive amination, and Wittig reactions. This allows for the systematic modification of the molecule to optimize for desired biological activities, such as herbicidal or plant growth regulatory effects. For instance, certain 3-aryl-1H-indazoles have demonstrated inhibitory effects on the root and shoot growth of wheat and sorghum, indicating potential for development as herbicides. The development of novel fungicides and insecticides is crucial to combatting crop diseases and pests that have acquired resistance to existing treatments. googleapis.com

Analytical Method Development for this compound and its Metabolites

The structural characterization and purity assessment of this compound and its subsequent derivatives are crucial for their application in any field. Standard analytical techniques are employed to confirm the identity and structure of these compounds.

Structural elucidation is typically achieved through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, confirming the connectivity and substitution pattern of the indazole ring and the aldehyde group. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of key functional groups, notably the characteristic carbonyl (C=O) stretch of the aldehyde. rsc.org

For any potential application in regulated industries like pharmaceuticals or agrochemicals, robust analytical methods for detecting and quantifying this compound and its potential metabolites in complex matrices (e.g., soil, water, biological tissues) would need to be developed. This would likely involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with sensitive detectors like mass spectrometers (LC-MS or GC-MS).

Future Perspectives in Synthetic Organic Chemistry

This compound represents a valuable building block for synthetic organic chemistry due to its dual functionality. The indazole core is a "privileged scaffold" in medicinal chemistry, and the aldehyde group offers a gateway for extensive chemical modifications. nih.govnih.gov

Future synthetic strategies will likely focus on leveraging the reactivity of the aldehyde group to create diverse molecular architectures. Key transformations could include:

Condensation Reactions : Reactions with amines, hydrazines, or active methylene (B1212753) compounds to form imines, hydrazones, or α,β-unsaturated systems, respectively.

Oxidation and Reduction : Oxidation to the corresponding carboxylic acid provides access to amides and esters, while reduction yields the primary alcohol, which can be further functionalized.

Wittig and Horner-Wadsworth-Emmons Reactions : To form substituted alkenes, extending the conjugation of the system.

Multicomponent Reactions : Using the aldehyde in one-pot reactions to rapidly build molecular complexity.

The development of more efficient, scalable, and environmentally friendly synthetic routes to access functionalized indazoles remains an important goal. nih.gov As an accessible intermediate, this compound is poised to play a significant role in the synthesis of novel compounds for screening in drug discovery and materials science. rsc.org

Translational Research and Clinical Potential

The indazole nucleus is a core component of numerous compounds with significant therapeutic potential, including several FDA-approved drugs. nih.gov This scaffold is particularly prominent in the development of protein kinase inhibitors for cancer therapy. rsc.orgrsc.org Marketed drugs such as Pazopanib and Axitinib, used to treat renal cell carcinoma and other cancers, feature the indazole core. rsc.orgnih.gov

This compound serves as a key intermediate for the synthesis of new indazole-based therapeutic agents. rsc.org Its structure allows for the introduction of various substituents that can be tailored to interact with specific biological targets. The aldehyde group can be converted into a wide range of other functional groups, enabling chemists to explore the structure-activity relationship (SAR) of new derivatives systematically. nih.gov

Table 2: Selected Biological Activities of Indazole Derivatives

| Biological Activity | Example Target/Indication | Reference |

| Anticancer | Kinase inhibitors (e.g., FGFR, EGFR) | nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzyme inhibition | nih.gov |

| Antibacterial | Inhibition of bacterial enzymes | nih.gov |

| Antifungal | Activity against Candida species | nih.gov |

| Antileishmanial | Trypanothione reductase (TryR) inhibition | nih.gov |

Given the proven track record of the indazole scaffold in medicine, this compound is a compound with high potential for translational research. It provides a foundational structure for fragment-based drug design and the development of new chemical entities aimed at a wide range of diseases, from cancer to infectious and inflammatory conditions. nih.govnih.gov

常见问题

Q. What are the most reliable synthetic routes for 1H-indazole-6-carbaldehyde in academic settings?

The compound can be synthesized via:

- Cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions, which directly forms the indazole core while introducing the aldehyde group .

- Acyl hydrazide cyclization , a novel method leveraging hydrazide precursors to construct the indazole scaffold with high regioselectivity .

Key considerations include solvent choice (e.g., DMF or DCM), temperature control (50–100°C), and purification via column chromatography to isolate the aldehyde-functionalized product.

Q. How can researchers confirm the structural identity of this compound experimentally?

- X-ray crystallography using programs like SHELXT or SHELXL () is ideal for resolving the indazole core and substituent positions. For example, thermal ellipsoid plots at 50% probability can confirm the aldehyde group's orientation at position 6 .

- NMR spectroscopy : The aldehyde proton typically appears as a singlet near δ 10.0 ppm in H-NMR, while C-NMR shows a carbonyl carbon near δ 190 ppm .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Density Functional Theory (DFT) using hybrid functionals like B3LYP (Becke’s three-parameter exchange and Lee-Yang-Parr correlation) predicts reaction intermediates and transition states. For instance, DFT studies on cyclization reactions validate the activation energy (~25 kcal/mol) for indazole formation .

- Fukui indices can identify reactive sites for functionalization, such as the aldehyde group’s electrophilicity at position 6 .